![molecular formula C8H5NO B14237281 Azeto[1,2-a]furo[2,3-c]pyrrole CAS No. 225786-85-6](/img/structure/B14237281.png)
Azeto[1,2-a]furo[2,3-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azeto[1,2-a]furo[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C8H5NO It is characterized by a fused ring system that includes an azetidine, furan, and pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azeto[1,2-a]furo[2,3-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-butynamines, glyoxylic acid, and anilines can be used in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This involves optimizing reaction conditions, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
Azeto[1,2-a]furo[2,3-c]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Azeto[1,2-a]furo[2,3-c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of Azeto[1,2-a]furo[2,3-c]pyrrole involves its interaction with molecular targets through non-covalent interactions. For example, in catalytic processes, it can interact with catalysts to lower the activation energy of reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fused heterocycles such as:
- Furo[2,3-b]pyrrole
- Azeto[1,2-a]pyrrole
- Furo[2,3-c]pyridine
Uniqueness
Azeto[1,2-a]furo[2,3-c]pyrrole is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
225786-85-6 |
|---|---|
Fórmula molecular |
C8H5NO |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
10-oxa-5-azatricyclo[5.3.0.02,5]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C8H5NO/c1-3-9-5-6-2-4-10-8(6)7(1)9/h1-5H |
Clave InChI |
CVCPSBWJCXJKDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C1=C3C(=C2)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


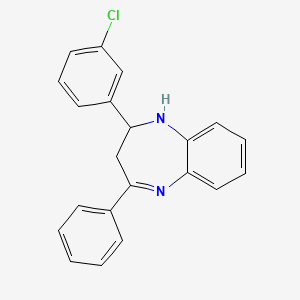
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
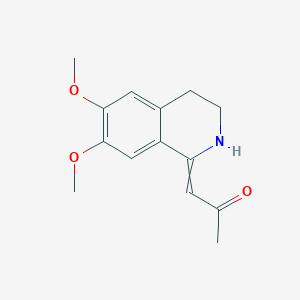
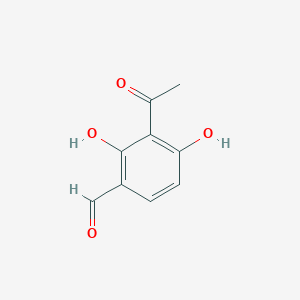
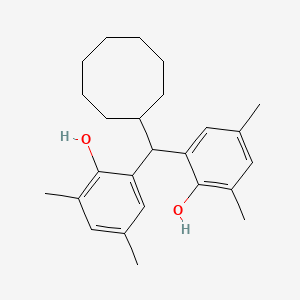
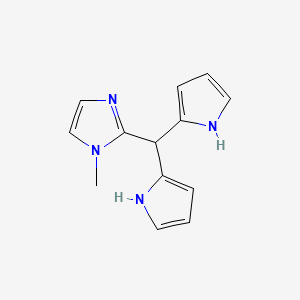
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)

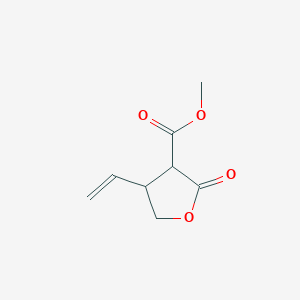
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
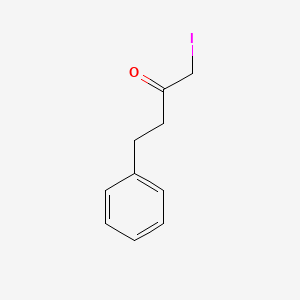
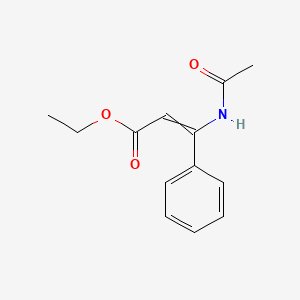
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
